1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Chemical Transformations
1-Butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline, a complex organic compound, has been a subject of interest in various synthesis and chemical transformation studies. Notably, Aleksandrov et al. (2012) explored the synthesis and transformations of related compounds, focusing on electrophilic substitution reactions such as bromination, nitration, formylation, acylation, and sulfonation (Aleksandrov, El’chaninov, & Dedeneva, 2012).
Structural and Spectral Characterization
Studies have also been conducted on the structural and spectral characterization of similar compounds. For instance, Patinote et al. (2017) investigated the fluorescence properties of derivatives based on imidazo[1,2-a]quinoxaline structures, providing insights into their absorption and emission spectra (Patinote et al., 2017).
Application in Organic Electronics
Another significant area of research involves the application of these compounds in organic electronics. Ozdemir et al. (2012) highlighted the potential of combining benzotriazole and quinoxaline units in synthesizing donor–acceptor type polymers for optoelectronics, emphasizing their electrochromic properties and potential in optoelectronic applications (Ozdemir et al., 2012).
Antimicrobial Properties
The antimicrobial properties of imidazoquinoxaline derivatives have also been a subject of study. Kalinin et al. (2013) synthesized and evaluated various imidazo[1,5-a]quinoxaline derivatives for their antimicrobial activities, indicating the influence of different substituents on their effectiveness (Kalinin et al., 2013).
Anticancer Research
In the field of anticancer research, Yoo et al. (1998) synthesized derivatives of imidazo[4,5-g]quinoxaline and evaluated their cytotoxicity against various cancer cell lines. This study indicated the potential of these compounds as anticancer agents, particularly against human gastric adenocarcinoma cells (Yoo, Suh, & Park, 1998).
Properties
Molecular Formula |
C17H18N4O2S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C17H18N4O2S2/c1-2-3-10-20-12-21(25(22,23)15-9-6-11-24-15)17-16(20)18-13-7-4-5-8-14(13)19-17/h4-9,11H,2-3,10,12H2,1H3 |
InChI Key |
ZOIGMXSNUBDIDR-UHFFFAOYSA-N |
SMILES |
CCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4 |
Canonical SMILES |
CCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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